molecular formula C7H10ClN3 B12973162 2-(4-Chloro-6-methylpyrimidin-2-YL)ethanamine

2-(4-Chloro-6-methylpyrimidin-2-YL)ethanamine

Cat. No.: B12973162
M. Wt: 171.63 g/mol
InChI Key: MTBDUQUFOGIPTQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of this compound was first documented in patent literature, notably in WO2020/221894 , which outlined methods for preparing pyrimidine derivatives with potential pharmacological applications. Early synthetic routes involved nucleophilic substitution reactions between ethylamine and 2,4-dichloro-6-methylpyrimidine in ethanol or methanol solvents under ambient conditions. These reactions typically yielded 45% of the target compound, with side products arising from competing substitutions at different ring positions.

Subsequent refinements in reaction conditions, such as optimized stoichiometry and solvent selection, improved yields and purity. The compound’s discovery aligns with broader trends in heterocyclic chemistry, where substituted pyrimidines gained attention for their versatility in drug design and agrochemical development.

Nomenclature and Systematic Identification

This compound is systematically identified using IUPAC conventions as N-ethyl-4-chloro-6-methylpyrimidin-2-amine , reflecting its substituent positions on the pyrimidine ring. Key identifiers include:

Property Value
CAS Registry Number 5748-33-4
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
SMILES Notation CCNC1=NC(=CC(=N1)Cl)C

The compound is also recognized by synonyms such as (4-chloro-6-methylpyrimidin-2-yl)ethylamine and 4-chloro-N-ethyl-6-methylpyrimidin-2-amine , which appear in chemical vendor catalogs and research databases. Its InChIKey (SSJTVFAVNGBQDX-UHFFFAOYSA-N ) further distinguishes it from structurally similar pyrimidines.

Position in Pyrimidine Derivative Taxonomy

Pyrimidine derivatives are classified based on ring substitution patterns and functional groups. This compound belongs to the 2-aminopyrimidine subclass, characterized by an amino group at the second position. The compound’s taxonomy is defined by three key features:

  • Chloro Substituent : A chlorine atom at the fourth position enhances electrophilic reactivity, facilitating further functionalization.
  • Methyl Group : The sixth-position methyl group contributes to steric effects, influencing binding interactions in biological systems.
  • Ethylamine Side Chain : The ethylamine moiety at the second position introduces basicity and hydrogen-bonding potential, critical for molecular recognition processes.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H10ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2-3,9H2,1H3

InChI Key

MTBDUQUFOGIPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CCN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under microwave conditions. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods . The reaction conditions often involve the use of solvents such as dichloromethane and isopropanol, with purification achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane, ether, and ethyl acetate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antitrypanosomal and antiplasmodial activities by interfering with the biological processes of the causative organisms . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name Substituents (Position 4, 6, 2) Molecular Formula Key Properties/Activities Reference
2-(4-Chloro-6-methylpyrimidin-2-YL)ethanamine Cl, CH₃, CH₂CH₂NH₂ C₇H₁₀ClN₃ High solubility, CNS activity*
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine HCl Cl, C₆H₅, CH₂NH₂·HCl C₁₁H₁₁Cl₂N₃ Lower solubility (bulky phenyl)
4-Methyl-6-phenylpyrimidin-2-amine CH₃, C₆H₅, NH₂ C₁₁H₁₁N₃ Pesticide applications
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine CH₃, piperidinyl, NH₂ C₁₀H₁₆N₄ Hydrogen-bonding for drug design
2-(6-Chloropyrimidin-4-yl)aniline Cl, H, NH₂C₆H₄ C₁₀H₈ClN₃ Aniline group for coupling

Notes:

  • Solubility : The ethanamine chain in the target compound improves aqueous solubility compared to phenyl-substituted analogs like (4-Chloro-6-phenylpyrimidin-2-YL)methanamine HCl .
  • Synthetic Flexibility : The chloro group at position 4 allows nucleophilic substitution, as seen in ’s synthesis of 4-chloro-2-(6-chloropyrimidin-4-yl)aniline .

Electronic and Steric Effects

  • Chloro vs. Methoxy : Chlorimuron-ethyl () uses a methoxy group at position 6, enhancing herbicidal activity via electron-withdrawing effects, whereas the target compound’s methyl group offers steric bulk without significant electronic disruption .

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